molecular formula C18H27N3O3 B2517124 N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 869354-03-0

N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2517124
CAS RN: 869354-03-0
M. Wt: 333.432
InChI Key: BMSKYJIDDKUREU-UHFFFAOYSA-N
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Description

The compound , N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anticonvulsant and opioid agonist effects .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate acid or ester with an amine or diamine in the presence of a coupling agent. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method could potentially be adapted for the synthesis of N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as HNMR and LC-MS, and in some cases, by X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated using these methods and was found to crystallize in the orthorhombic crystal system with specific unit cell parameters . The presence of intermolecular hydrogen bonds and intramolecular interactions was also noted, which could influence the compound's biological activity.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of an amide group can lead to reactions such as hydrolysis to form the corresponding acid and amine, or it can undergo nucleophilic substitution reactions. The specific reactivity of N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide would depend on its precise structure, which is not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents on the aromatic ring or the cyclohexyl group can affect the compound's lipophilicity and, consequently, its pharmacokinetic properties. The anticonvulsant acetamide derivative mentioned in paper exhibited significant biological activity, which suggests that the compound's physical and chemical properties were conducive to its biological function.

Scientific Research Applications

Synthesis and Theoretical Studies

Research has focused on synthesizing and characterizing novel compounds related to N1-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, highlighting the versatility of such molecules in medicinal chemistry. For instance, the intermolecular Ugi reaction involving gabapentin, glyoxal, and cyclohexyl isocyanide has been developed to produce novel classes of compounds with potential biological activities, demonstrating the compound's relevance in synthesizing biologically active compounds (Amirani Poor et al., 2018). Additionally, theoretical studies have indicated that electron-donating groups increase the strength of intramolecular hydrogen bonds, suggesting the compound's structural flexibility and potential for diverse biological interactions.

Biological Activities and Potential Applications

Several studies have explored the biological activities of compounds structurally similar to N1-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. These compounds have been evaluated for their antimicrobial (Thanusu et al., 2011), nematicidal (Srinivas et al., 2008), and potential anticancer activities. The synthesis of derivatives has shown significant promise as new classes of antibacterial and antifungal agents, emphasizing the compound's utility in developing novel therapeutic agents.

Structural and Molecular Insights

Research into the compound's structure and derivatives has provided valuable insights into their potential pharmaceutical applications. Studies have detailed the synthesis of various derivatives, exploring their molecular docking analysis to ascertain anticancer potential, highlighting the importance of structural configurations for biological activity (Sharma et al., 2018). Furthermore, the examination of crystal structures and supramolecular arrangements of cyclohexane-based derivatives underscores the significance of molecular geometry in determining the compounds' pharmacological properties (Krueger et al., 2019).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c22-15(19-12-9-14-7-3-1-4-8-14)13-21-16(23)18(20-17(21)24)10-5-2-6-11-18/h7H,1-6,8-13H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSKYJIDDKUREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclohex-1-en-1-ylethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

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